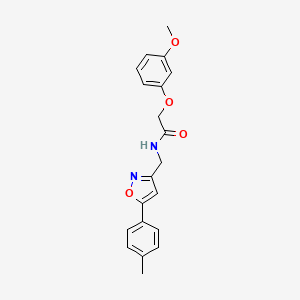

2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-14-6-8-15(9-7-14)19-10-16(22-26-19)12-21-20(23)13-25-18-5-3-4-17(11-18)24-2/h3-11H,12-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAZFKMDPFPSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

Attachment of the p-tolyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

Formation of the acetamide linkage: This can be done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Attachment of the 3-methoxyphenoxy group: This step may involve an etherification reaction, where a phenol reacts with an alkyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Antitumor Activity

Research indicates that isoxazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that related compounds showed efficacy against BRAF(V600E) mutations prevalent in melanoma, with IC50 values indicating substantial cytotoxicity.

Anti-inflammatory Properties

Compounds similar to 2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies revealed that these compounds could reduce inflammation markers significantly in cell cultures exposed to lipopolysaccharides (LPS).

Antibacterial and Antifungal Activity

Isoxazole-containing compounds have also shown antibacterial and antifungal properties. For example, related derivatives have been tested against various pathogens, demonstrating effectiveness likely due to disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Biological Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and cellular uptake |

| Isoxazole Ring | Imparts antitumor and anti-inflammatory properties |

| Phenoxy Linkage | Contributes to receptor binding affinity |

Modifications in either the phenolic or isoxazole groups can significantly alter the compound's potency and selectivity towards biological targets.

Case Studies

- Antitumor Efficacy : A study evaluated the effects of isoxazole derivatives on melanoma cells, reporting IC50 values in the low micromolar range, indicating substantial cytotoxicity.

- Inflammation Inhibition : In a model of LPS-induced inflammation, compounds analogous to this compound reduced nitric oxide production by over 50%, showcasing their potential as anti-inflammatory agents.

- Antimicrobial Activity : A series of pyrazole and isoxazole derivatives were tested against fungal strains, with some exhibiting greater than 70% inhibition of mycelial growth at low concentrations, indicating strong antifungal potential.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several acetamide derivatives documented in the literature:

Key Observations :

- Isoxazole vs. Pyridazinone Core: Replacement of isoxazole with pyridazinone (as in ) shifts activity toward FPR agonism, highlighting the importance of heterocycle choice in target specificity .

- Substituent Position: The 3-methoxyphenoxy group in the target compound differs from the 4-methoxybenzyl group in ’s FPR agonists, suggesting positional effects on receptor binding .

- Bulky Substituents : tert-butyl or cyclohexyl groups on isoxazole () enhance EPAC antagonism, implying that the target’s p-tolyl group may balance steric bulk and lipophilicity .

Physicochemical and Pharmacokinetic Properties

- pKa : Predicted pKa values for analogs range from 5.58 () to ~6.8 (), suggesting moderate acidity for the acetamide moiety .

- Lipophilicity : The p-tolyl group on the isoxazole may enhance lipophilicity compared to ’s bromophenyl derivatives, favoring blood-brain barrier penetration .

Structure–Activity Relationship (SAR) Insights

- Isoxazole Substituents : Bulky groups (e.g., tert-butyl in ) improve EPAC antagonism, while electron-donating groups (e.g., methoxy in ) enhance FPR agonism .

- Linker Flexibility : Direct methylene linkage (target compound) vs. sulfamoylphenyl bridges () may alter conformational freedom and binding kinetics .

Biological Activity

2-(3-Methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, with the CAS number 946344-50-9, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is , and it has a molecular weight of 352.4 g/mol. The compound features a methoxyphenoxy group and an isoxazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 946344-50-9 |

| Molecular Formula | C20H20N2O4 |

| Molecular Weight | 352.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that compounds similar to 2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide exhibit various biological activities, including:

- Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Antioxidant Properties : The presence of phenolic groups contributes to the antioxidant capacity by scavenging free radicals.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Anti-inflammatory Activity

A study examining the anti-inflammatory effects of related compounds revealed significant inhibition of COX enzymes. For instance, analogs demonstrated IC50 values comparable to established anti-inflammatory drugs, suggesting that 2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide may possess similar properties.

Antioxidant Effects

In vitro assays have shown that related compounds can effectively reduce oxidative stress in cellular models. The antioxidant activity was assessed using DPPH and ABTS radical scavenging assays, where results indicated a strong ability to neutralize free radicals.

Anticancer Activity

Research on structural analogs indicated that the compound could inhibit proliferation in various cancer cell lines. For example, a study reported that certain derivatives exhibited significant cytotoxicity against B16F10 melanoma cells with IC50 values ranging from 10 to 20 µM.

Case Studies

- Case Study on Anti-inflammatory Effects :

- Case Study on Antioxidant Activity :

- Case Study on Anticancer Potential :

Q & A

Q. What are the common synthetic routes for preparing 2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions, starting with substitution and condensation steps. For example:

- Substitution reaction : Reacting substituted phenols with chloroacetylated intermediates under alkaline conditions (e.g., K₂CO₃ in DMF) to form ether linkages.

- Condensation : Using condensing agents (e.g., DCC) to couple intermediates like 5-(p-tolyl)isoxazole-3-methylamine with 2-(3-methoxyphenoxy)acetyl chloride. Reaction progress is monitored via TLC, and products are purified by recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3450 cm⁻¹).

- ¹H NMR : Confirms substituent environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons between δ 6.9–7.5 ppm).

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+1]⁺ at m/z 401–430) and fragmentation patterns .

Q. How is reaction completion monitored during synthesis?

Thin-layer chromatography (TLC) is widely used. For instance, in condensation steps, a solvent system of ethyl acetate/hexane (1:1) can resolve starting materials and products. Spots are visualized under UV light or iodine vapor .

Advanced Research Questions

Q. How can researchers optimize yields in the condensation step of this acetamide synthesis?

Key factors include:

- Molar ratios : A 1.5:1 excess of the chloroacetylated intermediate improves coupling efficiency.

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity.

- Temperature control : Room-temperature reactions minimize side products (e.g., hydrolysis of active esters). Post-reaction, quenching with ice-water precipitates the product, which is then recrystallized for purity .

Q. What strategies resolve discrepancies between calculated and observed elemental analysis data?

Discrepancies (e.g., in %C or %N) may arise from incomplete purification or hygroscopicity. Mitigation steps:

Q. How do substituents on the isoxazole ring influence the compound’s stability?

The p-tolyl group at the 5-position of the isoxazole enhances steric stability and π-π stacking interactions, as observed in related compounds. Methoxy groups on the phenoxy moiety may increase solubility in polar solvents, affecting crystallization behavior. Stability under acidic/basic conditions should be tested via accelerated degradation studies .

Methodological Challenges

Q. What are the best practices for handling and storing this compound to ensure stability?

Q. How can researchers validate the biological activity of this compound in preclinical studies?

While direct data on this compound is limited, analogs with similar structures (e.g., thiazolidinedione-linked acetamides) show hypoglycemic activity. Standard protocols include:

- In vitro assays : Glucose uptake studies in 3T3-L1 adipocytes.

- In vivo models : Administer to diabetic Wistar rats and monitor blood glucose levels. Toxicity screening (e.g., liver/kidney function tests) is critical before advancing to animal trials .

Data Interpretation

Q. How should researchers interpret conflicting NMR signals in aromatic regions?

Overlapping peaks (δ 6.9–7.5 ppm) may arise from spin-spin coupling or dynamic exchange. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.